

statistical analysis of 1-Phenylpyrimidin-2(1H)-one bioactivity data

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Compound of Interest

Compound Name: 1-Phenylpyrimidin-2(1H)-one

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A Comparative Analysis of 1-Phenylpyrimidin-2(1H)-one Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The **1-phenylpyrimidin-2(1H)-one** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative statistical analysis of the bioactivity data for this class of compounds, drawing from various research publications. The data is presented to facilitate objective comparisons of performance against different biological targets, supported by detailed experimental protocols and illustrative diagrams of relevant pathways and workflows.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various **1-Phenylpyrimidin-2(1H)-one** derivatives across different therapeutic areas.

Table 1: Anticancer Activity of **1-Phenylpyrimidin-2(1H)-one** Derivatives

Compound ID/Reference	Target Cell Line	Bioactivity (IC50/GI50 in μ M)
ML323[1]	Non-small cell lung cancer	Potent (nanomolar)
Pyrimidopyrimidine derivative 3b[2]	HCT-116 (colorectal)	Close to Doxorubicin
Pyrimidopyrimidine derivative 10b[2]	MCF-7 (breast)	Close to Doxorubicin
Pyrimidopyrimidine derivative 10c[2]	HEPG-2 (liver)	Close to Doxorubicin
4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analog	CDC7 inhibitor	Potent
Diarylurea derivative 5a[3]	SK-MEL-5 (melanoma)	Lethal effect
Diarylurea derivative 5a[3]	786-0, A498, RXF 393 (renal)	Lethal effect
Diarylurea derivative 5a[3]	MDA-MB-468 (breast)	Lethal effect
Diarylurea derivative 5d[3]	Various cancer cell lines	Significant efficacy

Table 2: Antifungal Activity of **1-Phenylpyrimidin-2(1H)-one** Derivatives

Compound ID/Reference	Fungal Strain	Bioactivity (MIC in µg/mL)
2-phenylpyrimidine derivative A9[4]	Various pathogenic fungi	Great potential
2-phenylpyrimidine derivative C6[4]	7 common clinically susceptible strains	Superior to fluconazole
Pyrazolyl-thiazole derivative 10g[5]	A. niger	Comparable to Ravuconazole
Pyrazolyl-thiazole derivative 10q[5]	A. niger	Comparable to Ravuconazole
Pyrazolyl-thiazole derivative 10r[5]	A. niger	Comparable to Ravuconazole
Pyrazolyl-thiazole derivative 10s[5]	A. niger	Comparable to Ravuconazole
Pyrazolyl-thiazole derivative 10ab[5]	A. niger	Comparable to Ravuconazole

Table 3: Anti-inflammatory and Other Bioactivities

Compound ID/Reference	Target/Assay	Bioactivity
4-phenylpyrimidine-2(1H)-thiones[6]	COX-1 and COX-2 inhibition	Potent
Pyrimidine hydrazone derivatives	Antioxidant (DPPH assay)	Potent radical scavengers
N-Benzyl-2-phenylpyrimidin-4-amine derivatives[1]	USP1/UAF1 deubiquitinase inhibition	Nanomolar potency
Phenylurea substituted 2,4-diamino-pyrimidines[7]	Plasmodium falciparum 3D7	Antimalarial activity (0.09 µM)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of bioactivity data.

1. Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Cancer cells (e.g., HCT-116, MCF-7, HEPG-2) are seeded in 96-well plates at a density of 5×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
- **MTT Addition:** After the incubation period, 20 μ L of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and 100 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[\[2\]](#)

2. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

- **Fungal Inoculum Preparation:** Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and then suspended in RPMI-1640 medium to a specific concentration.
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate.

- Inoculation: The fungal inoculum is added to each well containing the diluted compounds.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4]

3. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

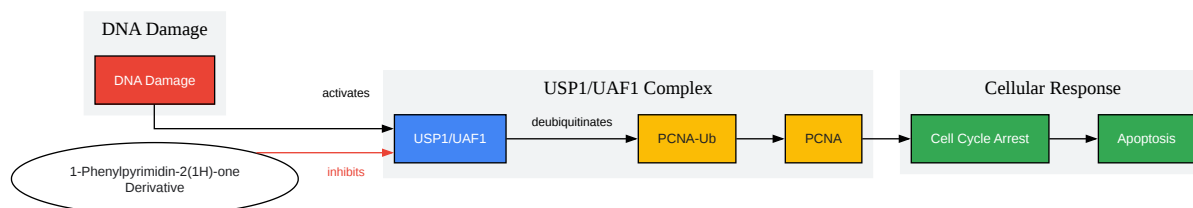
- Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
- Assay Mixture: The assay mixture contains the enzyme, a heme cofactor, and a suitable buffer.
- Compound Addition: The test compound is added to the assay mixture and pre-incubated with the enzyme.
- Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
- Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
- IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is calculated.[6]

Visualizations: Signaling Pathways and Experimental Workflows

Inhibition of the USP1/UAF1 Deubiquitinase Complex

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in association with UAF1 (USP1-associated factor 1), is a known regulator of the DNA damage response and has

emerged as a promising anticancer target.[1] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.

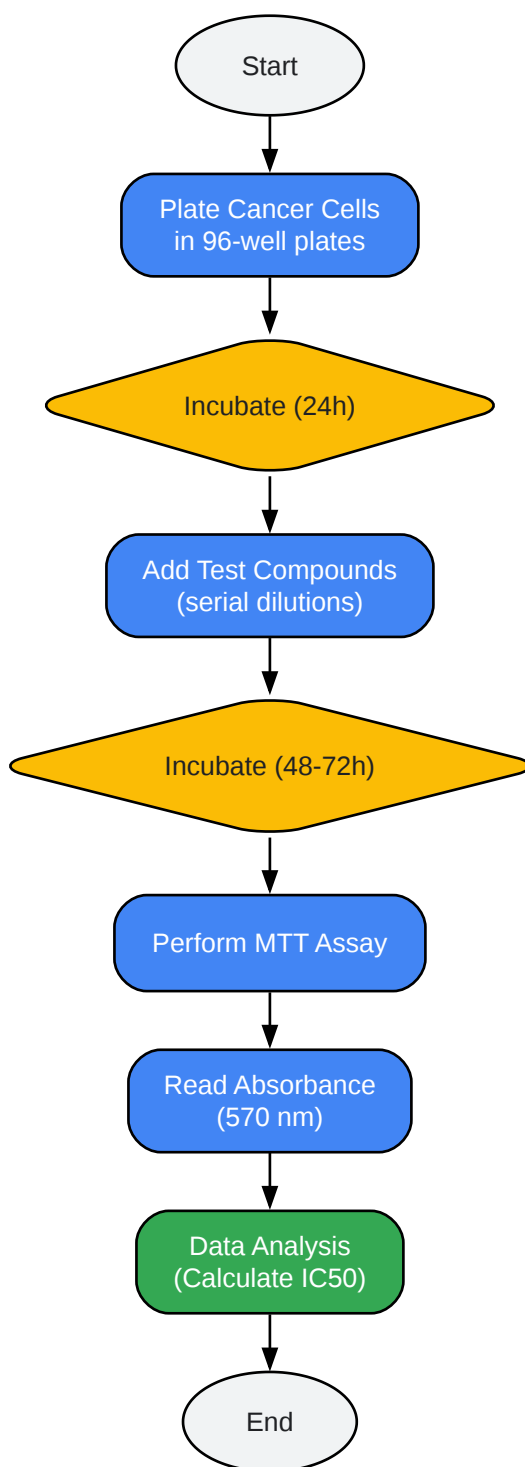


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Caption: Inhibition of the USP1/UAF1 complex by **1-Phenylpyrimidin-2(1H)-one** derivatives.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening chemical compounds for their cytotoxic effects on cancer cells.



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Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

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